6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a complex organic compound belonging to the class of pyrroloquinolines. This compound features a fused pyrroloquinoline ring system with a carboxylic acid functional group, which contributes to its unique chemical properties. It has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug development and industrial processes .
This compound is classified under heterocyclic compounds, specifically within the pyrroloquinoline family. Its chemical structure is characterized by a combination of nitrogen-containing rings that exhibit diverse biological activities. The compound's CAS number is 57771-89-8, and it is often utilized as an intermediate in organic synthesis .
The synthesis of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriately substituted quinoline derivatives under acidic or basic conditions. The reaction conditions often require strong acids or bases and may involve heating to promote ring closure .
In an industrial context, large-scale production may utilize continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization to enhance yield and purity. This approach allows for optimized reaction conditions that are crucial for achieving high-quality products .
The molecular formula of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is C₁₃H₁₁N O₃. The structure features a fused ring system with a carboxylic acid group at the 5-position of the quinoline ring. The presence of the carboxylic acid enhances its solubility in polar solvents and contributes to its biological activity.
Key structural data includes:
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles. Key reactions include:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities .
The primary target of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a broad spectrum of bacteria, including both gram-positive and gram-negative strains. Its mode of action involves the inhibition of bacterial growth through interference with essential biochemical pathways.
The compound exhibits potent antibacterial activity by disrupting cellular processes critical for bacterial survival. This includes inhibiting protein synthesis or affecting cell wall integrity, leading to cell lysis or growth inhibition .
The result of this action is a significant antibacterial effect against various bacterial strains, making it a candidate for further development as an antibacterial agent in medicinal chemistry .
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in pharmaceuticals and materials science .
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid has several applications across different fields:
The compound's diverse applications highlight its significance in ongoing research and development efforts across multiple scientific disciplines .
Quinoline derivatives have undergone transformative development in medicinal chemistry since the isolation of natural alkaloids like quinine in the 19th century. Early applications centered on antimalarial activity, but the scaffold’s versatility soon enabled diverse therapeutic applications. The breakthrough discovery of camptothecin by Wall and Wani in 1966 marked quinoline’s entry into oncology, functioning as a topoisomerase I inhibitor. Subsequent synthetic analogs—topotecan and irinotecan—validated quinoline’s capacity for target-specific anticancer activity [7] [9]. By the 2000s, kinase inhibitors like bosutinib (a 3-quinolinecarbonitrile derivative) and lenvatinib emerged, targeting signaling pathways in leukemia and thyroid cancer. These advances highlighted quinoline’s role as a privileged scaffold for molecularly targeted therapies [9].
The structural evolution progressed toward fused polycyclic systems to enhance target affinity and metabolic stability. For instance, introducing a pyrrole ring annelated to quinoline yielded pyrrolo[3,2,1-ij]quinoline, a tricyclic framework that combines quinoline’s DNA-intercalating ability with the pyrrole’s hydrogen-bonding capacity. This hybridization strategy proved critical in developing compounds like gephyrotoxin (a neuroactive pyrroloquinoline alkaloid) and synthetic derivatives with improved anticancer profiles [8]. The 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid represents a modern iteration of this approach, integrating a carboxylic acid handle for further functionalization into bioactive conjugates [5] [7].
Table 1: Evolution of Key Quinoline-Based Therapeutics
Era | Compound | Core Structure | Primary Therapeutic Use |
---|---|---|---|
1820s | Quinine | Basic quinoline | Antimalarial |
1966 | Camptothecin | Pyrrolo[3,4-β]-quinoline | Anticancer (Topo I inhibitor) |
1990s–2000s | Topotecan/Irinotecan | 10-Hydroxycamptothecin analogs | Anticancer |
2010s | Bosutinib | 3-Quinolinecarbonitrile | Kinase inhibitor (CML) |
Contemporary | 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | Tricyclic fused pyrroloquinoline | Anticancer probe (under study) |
The pyrrolo[3,2,1-ij]quinoline scaffold distinguishes itself through a unique topology that enables multivalent interactions with biological targets. Unlike linear quinolines, its bent tricyclic system (quinoline fused to a pyrrolidine ring at positions 3,2,1-ij) creates a rigid, planar conformation ideal for intercalation into DNA or enzyme active sites. The C5-carboxylic acid moiety in 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (CAS# 40400-68-8) further provides a synthetic handle for derivatization into amides, esters, or hydrazides, as demonstrated by the synthesis of its carbohydrazide analog (CAS# 57771-94-5) [4] [6]. This flexibility underpins its utility in rational drug design.
Electronic and steric properties enhance its bioactivity profile:
Table 2: Physicochemical Profile of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Number | 40400-68-8 | [1] [2] [4] |
Molecular Formula | C₁₂H₉NO₃ | [2] [4] |
Molecular Weight | 215.21 g/mol | [1] [4] |
Purity | ≥95% (typical commercial grade) | [3] [5] |
Physical Form | Brown crystalline powder | [3] [5] |
Key Functional Groups | Carboxylic acid, lactam, fused heterocycle | [4] [6] |
Storage Conditions | Cold-chain transportation recommended | [4] |
Current applications focus on oncology, where pyrroloquinoline derivatives disrupt cancer cell proliferation through tubulin polymerization inhibition or topoisomerase interference. For example, derivatives bearing 3-cyano substituents (e.g., compound 8a in [8]) induce apoptosis in breast (T47D) and colon (HCT116) cancer lines at nanomolar concentrations. The carboxylic acid at C5 allows conjugation with pyrazolinone moieties to create hybrids with enhanced activity against breast cancer cells (MTT assay, MCF-7 line) [7]. These advances underscore the scaffold’s potential as a versatile pharmacophore for next-generation anticancer agents.
Chemical Compounds Mentioned:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0